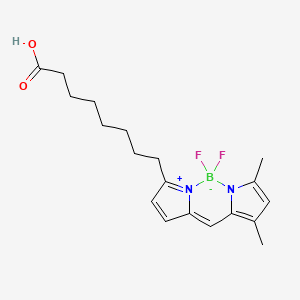

3-Bodipy-octanoic Acid

Description

Properties

IUPAC Name |

8-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BF2N2O2/c1-14-12-15(2)23-18(14)13-17-11-10-16(24(17)20(23,21)22)8-6-4-3-5-7-9-19(25)26/h10-13H,3-9H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAAMNGEKHACCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCCCCCCC(=O)O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747205 | |

| Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123637-28-4 | |

| Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Photophysical Characterization for Research Applications

Fundamental Principles of BODIPY Fluorescence and Absorption in Biological Contexts

The fluorescence of BODIPY dyes, including 3-Bodipy-octanoic Acid, originates from their rigid, planar π-conjugated core structure. This structure leads to a high molar extinction coefficient, meaning they are very efficient at absorbing light. Typically, BODIPY dyes exhibit a strong and sharp absorption peak in the green region of the visible spectrum, around 500 nm, corresponding to the S₀ → S₁ electronic transition. The emission spectrum is also sharp and typically shows a small Stokes shift (the difference between the absorption and emission maxima), often in the range of 10-20 nm.

A key advantage of many BODIPY dyes in biological contexts is that their absorption and emission spectra are relatively insensitive to the polarity of the solvent and to pH changes thermofisher.com. This property is beneficial for quantitative measurements in the complex and heterogeneous environments found within living cells. The octanoic acid chain of this compound provides a degree of hydrophobicity, which can influence its localization within cellular structures, such as membranes or lipid droplets. The carboxylic acid group, on the other hand, can be used for covalent attachment to biomolecules. The interplay of these structural features dictates the dye's behavior and spectroscopic signature in a biological setting.

Quantitative Analysis of Fluorescence Quantum Yield and Extinction Coefficients in Research Probes

The molar extinction coefficient for BODIPY FL dyes is typically high, often exceeding 80,000 M⁻¹cm⁻¹ thermofisher.comaatbio.comaatbio.com. This high extinction coefficient allows for strong absorption of light even at low concentrations of the probe, which is advantageous for sensitive detection in biological imaging.

| Parameter | Typical Value for BODIPY FL Derivatives | Solvent | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.97 | Not Specified | lumiprobe.com |

| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ | Not Specified | thermofisher.comaatbio.comaatbio.com |

Time-Resolved Fluorescence Spectroscopy for Dynamic Research (e.g., Fluorescence Lifetime Imaging)

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of a fluorophore. A key parameter measured is the fluorescence lifetime (τ), which is the average time a molecule remains in its excited state before returning to the ground state. For BODIPY FL derivatives, the fluorescence lifetime is typically in the range of 5 to 6 nanoseconds. For example, the fluorescence lifetime of BODIPY FL in methanol is reported to be 5.7 nanoseconds thermofisher.com.

Fluorescence Lifetime Imaging (FLIM) is a powerful technique that utilizes the fluorescence lifetime to probe the local environment of a fluorophore. As the fluorescence lifetime can be sensitive to factors such as ion concentration, viscosity, and binding to macromolecules, FLIM can provide information about the cellular microenvironment independent of the fluorophore concentration. Given the typical lifetime of related BODIPY dyes, this compound is expected to be a suitable probe for FLIM studies to investigate dynamic processes within live cells.

| Compound Family | Fluorescence Lifetime (τ) | Solvent | Reference |

|---|---|---|---|

| BODIPY FL | 5.7 ns | Methanol | thermofisher.com |

Investigating Photostability and Resistance to Photobleaching in Live Cell Research Environments

A significant advantage of BODIPY dyes for live-cell imaging is their excellent photostability compared to other common fluorophores like fluorescein. Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, can limit the duration of imaging experiments and affect quantitative measurements. BODIPY dyes are generally more resistant to photobleaching, allowing for longer observation times and more robust data collection.

Studies on carboxylated BODIPY dyes have demonstrated their excellent photostability, particularly in aqueous environments acs.orgfigshare.com. The robust nature of the BODIPY core contributes to this resistance to photodegradation. This property is crucial for time-lapse imaging of dynamic cellular processes and for super-resolution microscopy techniques that often require high-intensity light sources.

Exciton Coupling and Aggregation Phenomena in BODIPY Self-Assembled Systems

At high concentrations, BODIPY dyes can form aggregates, which can significantly alter their photophysical properties. This aggregation is often driven by π-π stacking interactions between the planar BODIPY cores. The optical properties of these aggregates are governed by exciton coupling, which describes the interaction between the transition dipoles of the individual chromophores.

According to Kasha's molecular exciton theory, the arrangement of the chromophores within the aggregate determines the spectroscopic outcome. H-aggregates, characterized by a parallel (face-to-face) arrangement of the transition dipoles, typically exhibit a blue-shift in the absorption spectrum and are often weakly fluorescent or non-fluorescent. Conversely, J-aggregates, with a head-to-tail arrangement of the transition dipoles, show a red-shifted absorption band and can exhibit enhanced fluorescence. The carboxylic acid group in this compound can potentially mediate the formation of specific self-assembled structures through hydrogen bonding, influencing the type of exciton coupling observed. The aggregation behavior is also highly dependent on the solvent environment and the concentration of the dye. In some cases, aggregation can lead to fluorescence quenching, while in others, it can result in aggregation-induced emission enhancement (AIEE) rsc.org.

Mechanistic Studies of 3 Bodipy Octanoic Acid Interactions with Biological Systems

Cellular Uptake Mechanisms of Fluorescent Fatty Acid Probes

The entry of fluorescent fatty acid probes like 3-Bodipy-octanoic acid and its analogs into cells is a multifaceted process involving both passive and protein-mediated pathways. While the lipophilic nature of the BODIPY fluorophore and the fatty acid chain allows for some level of passive diffusion across the plasma membrane, a significant portion of uptake is facilitated by specific transporter proteins. thermofisher.comberkeley.edu

Research has identified several families of fatty acid transport proteins (FATPs) and other transporters like CD36 as key players in the uptake of long-chain fatty acids. berkeley.edupnas.org Studies using fluorescently labeled fatty acids, such as BODIPY-palmitate, have demonstrated that their cellular uptake can be inhibited by compounds known to block these transporters. For instance, lipofermata, a potent inhibitor of FATP2, has been used as a control in assays to confirm the role of this protein in the uptake process. caymanchem.com Similarly, the use of phloretin, a blocker of protein-mediated transport, has been shown to reduce the accumulation of BODIPY-C12 in lipid droplets within cytotrophoblast cells, further supporting the involvement of transporters. plos.org

In addition to dedicated transporters, membrane microdomains known as caveolae have been implicated in the trafficking of fatty acids. pnas.org Live imaging using total internal reflection fluorescence (TIRF) microscopy has shown that upon application, BODIPY-labeled fatty acids rapidly intercalate into the plasma membrane and accumulate in single caveolae, suggesting this as a potential entry and trafficking route. pnas.org The efficiency of uptake can vary depending on the acyl chain length of the BODIPY-fatty acid, with a general preference for longer chains, mimicking the substrate preference of many FATPs. berkeley.edunih.gov

Localization and Dynamics within Specific Organelles

The ability of BODIPY fatty acid analogs to be metabolically processed allows them to serve as tracers for lipid localization in various organelles. Their distribution provides insights into the hubs of lipid metabolism and storage.

BODIPY fatty acid analogs are extensively used to study lipid droplets (LDs), the primary organelles for neutral lipid storage. nih.govscispace.com Upon entering the cell and being converted to their acyl-CoA form, these fluorescent analogs are esterified into neutral lipids, primarily triglycerides and cholesteryl esters, in the endoplasmic reticulum. molbiolcell.org These newly synthesized fluorescent neutral lipids are then incorporated into the hydrophobic core of LDs, allowing for their direct visualization. nih.govmolbiolcell.orgnih.gov

This metabolic incorporation makes BODIPY fatty acids powerful tools for tracking the formation, growth, and dynamics of LDs. molbiolcell.orgnih.gov For example, pulse-chase experiments using different colored BODIPY fatty acids can distinguish between pre-existing and newly formed LD populations, revealing details about LD maturation and lipid transfer rates. molbiolcell.org The intensity of fluorescence within LDs can also be used to quantify cellular neutral lipid content via methods like flow cytometry. nih.govresearchgate.net Furthermore, the specific localization to LDs is so robust that it is often used to screen for genetic or pharmacological modulators of lipid storage. micropublication.org

| BODIPY Analog | Cell Type | Key Finding | Reference(s) |

| BODIPY-C12 | Human Placental Cytotrophoblasts | Exclusively esterified and incorporated into LDs in cytotrophoblast cells, but not the outer syncytiotrophoblast layer, revealing a previously unknown role for these progenitor cells in placental lipid metabolism. | nih.gov, plos.org |

| BODIPY FL C12 & 558/568 C12 | Hepatocytes | Used to trace LD formation from the ER; demonstrated that deficiency in triacylglycerol hydrolase (TGH) delayed lipid transfer into preformed LDs, altering their maturation and growth. | molbiolcell.org |

| BODIPY 493/503 | HeLa Cells / HFF | Used as a direct stain for neutral lipids within LDs to study the recruitment of host cell LDs to the parasitophorous vacuole of Toxoplasma gondii. | nih.gov |

| BODIPY-C12 | AML12 Hepatocytes | Used in single-molecule localization microscopy (SMLM) to quantify the density of fatty acids within different cellular compartments, including LDs, with nanoscopic precision. | nih.gov, researchgate.net |

This table provides a selection of research findings and is not exhaustive.

Mitochondria are the primary sites of fatty acid β-oxidation. Studies using fluorescent probes have confirmed that BODIPY fatty acid analogs are trafficked to mitochondria, reflecting the pathway of their natural counterparts. Co-localization experiments using mitochondrial-specific dyes like MitoTracker have shown a significant overlap with the fluorescence from BODIPY FL C16 in Caco-2 intestinal cells, indicating that the fatty acid analog is targeted to these organelles for metabolic processing. nih.govresearchgate.net

Recent research has focused on the dynamic interplay between lipid droplets and mitochondria. nih.govfrontiersin.org Peridroplet mitochondria (PDM) are a subpopulation of mitochondria that physically associate with LDs, a tethering thought to facilitate the efficient transfer of fatty acids for oxidation, especially during periods of nutrient starvation. nih.govbiorxiv.org Fluorescent fatty acid analogs have been instrumental in visualizing this trafficking, showing that fatty acids stored in LDs can be delivered to mitochondria, a process dependent on cytoplasmic lipases and mitochondrial fusion dynamics. researchgate.netbiorxiv.org Advanced techniques like single-molecule localization microscopy have even revealed that under fasting conditions, exogenous fatty acids (like BODIPY-C12) are selectively trafficked to and oxidized in distinct subpopulations of mitochondria. nih.gov

| BODIPY Analog | Cell Type/System | Key Finding | Reference(s) |

| BODIPY FL C16 | Caco-2 Cells | Co-localized extensively with mitochondrial markers, indicating targeting to these organelles for degradation pathways like β-oxidation. | researchgate.net |

| BODIPY 558/568 Red C12 | HeLa Cells | Used to track exogenous fatty acids, revealing that mitochondrial fission regulated by the protein Drp1 is crucial for their utilization and storage. | biorxiv.org |

| BODIPY 493/503 & MitoTracker | HepG2 Hepatocytes | Demonstrated that oleic acid treatment increased LD-mitochondria proximity, suggesting physical coupling to support metabolic activity. | frontiersin.org |

| BODIPY-C12 | AML12 Hepatocytes | Super-resolution imaging showed that fatty acids are selectively trafficked to cytosolic mitochondria (CM) for oxidation during fasting, while peridroplet mitochondria (PDM) were associated with lipid anabolism. | nih.gov |

This table provides a selection of research findings and is not exhaustive.

The endoplasmic reticulum (ER) is the central site for the synthesis of complex lipids, including triglycerides and phospholipids (B1166683), and is where LDs are formed. molbiolcell.org It is therefore a primary destination for fatty acids following their cellular uptake and activation. Live-cell imaging has shown that shortly after uptake, BODIPY fatty acid analogs are distributed within the reticular structures of the ER before they appear in LDs. molbiolcell.org This observation confirms that the probes follow the established biological pathway of lipid synthesis. molbiolcell.org Some BODIPY derivatives have been specifically designed to be selective for the ER membrane, serving as tools to study ER dynamics and stress. mdpi.comnih.gov For instance, 3-Bodipy-propanoic acid methyl ester has been described as a fluorescent probe that binds to the ER. biosynth.com

In contrast to the ER, the localization of BODIPY fatty acid analogs in lysosomes appears to be limited under normal metabolic conditions. researchgate.net Lysosomes are involved in the degradation of cellular components, including a process for LD breakdown known as lipophagy. In studies on Caco-2 cells, very little co-localization was observed between BODIPY FL C16 and lysosomal markers, suggesting the fatty acid analog is primarily directed towards anabolic (synthesis) and catabolic (β-oxidation) pathways rather than lysosomal degradation. researchgate.net However, some BODIPY-labeled sphingolipids have been shown to traffic to lysosomal compartments after internalization, indicating that the specific lipid backbone can influence the trafficking pathway. mdpi.comub.edu

The initial interaction of a BODIPY fatty acid analog with a cell occurs at the plasma membrane. The lipophilic nature of the probe facilitates its rapid insertion into the lipid bilayer. thermofisher.compnas.org Advanced imaging techniques like TIRF microscopy allow for the visualization of this process in real-time, showing fast intercalation and enrichment of the probe at the cell surface upon application. pnas.org

The behavior of the probe within the plasma membrane provides insights into membrane dynamics and organization. researchgate.net Researchers have documented the accumulation of BODIPY-labeled fatty acids in specific microdomains like caveolae, which function as platforms for signaling and transport, including fatty acid uptake. pnas.org The development of specialized amphiphilic BODIPY probes has further enabled the specific imaging of the plasma membrane, allowing for the study of its properties without the probe immediately diffusing into the cytoplasm. mdpi.com The dynamics of these probes within the membrane can be used to investigate lipid organization and the relationship between the outer and inner leaflets of the plasma membrane. nih.gov

Interactions with Fatty Acid-Binding Proteins (FABPs) and Lipid Metabolizing Enzymes

Fluorescently labeled fatty acids are invaluable tools for exploring the dynamics of lipid trafficking and metabolism. Fatty Acid-Binding Proteins (FABPs) are a family of small, intracellular proteins that reversibly bind long-chain fatty acids and other hydrophobic ligands, facilitating their transport within the aqueous cytoplasm. nih.govresearchgate.net The interaction between BODIPY-fatty acid analogues and these proteins is a critical area of study to validate their function as reliable tracers for their natural counterparts.

Research on BODIPY FL C16 , a 16-carbon analogue, has demonstrated that it binds with high affinity to purified liver (L-FABP) and intestinal (I-FABP) fatty acid-binding proteins. nih.gov The binding site for BODIPY FL C16 on these proteins is similar to that of the natural fatty acid, oleic acid, which supports the analogue's utility in mimicking endogenous fatty acid behavior in a cellular context. nih.gov The affinity of these interactions is often in the low micromolar range, confirming a strong and specific binding. surrey.ac.uk This binding is essential for the directed intracellular trafficking of the fatty acid analogue, influencing its distribution between organelles like the mitochondria and endoplasmic reticulum. nih.govnih.gov Studies have shown that in cells expressing I-FABP, the distribution of the fluorescent fatty acid is significantly altered, concentrating in the perinuclear region, which underscores the protein's role in guiding fatty acid movement within the cell.

The interaction of BODIPY-labeled fatty acids with FABPs is typically driven by enthalpy, a characteristic shared with natural fatty acids. thermofisher.com This thermodynamic property suggests that the binding is a specific, energetically favorable process rather than simple hydrophobic partitioning. The ability of BODIPY-fatty acids to compete with and be displaced by natural fatty acids in binding assays further validates their role as authentic probes for studying FABP function and ligand specificity. surrey.ac.uk

Table 1: Binding Characteristics of a Representative BODIPY-Fatty Acid Analogue with FABPs Data based on studies with analogues such as BODIPY FL C16.

| Property | Finding | Source |

| Binding Proteins | Liver FABP (L-FABP), Intestinal FABP (I-FABP) | nih.gov |

| Binding Affinity (Kd) | Low micromolar range | surrey.ac.uk |

| Binding Site | Similar to the site for oleic acid | nih.gov |

| Cellular Impact | Influences intracellular distribution and trafficking | nih.gov |

| Thermodynamics | Binding is enthalpically driven | thermofisher.com |

Investigation of Lipid Metabolism Pathways using BODIPY-Fatty Acids as a Tracer

BODIPY-fatty acid analogues are extensively used as tracers to visualize and quantify the pathways of lipid metabolism in living cells and organisms. thermofisher.complos.org Their intrinsic fluorescence allows for real-time tracking of their uptake, intracellular transport, and subsequent incorporation into complex lipids, providing insights that are difficult to obtain with other methods. plos.orgmdpi.com

Upon introduction to cells, these analogues are recognized and transported across the cell membrane by fatty acid transport proteins (FATPs), similar to natural fatty acids. mdpi.comnih.govnih.gov Once inside the cell, their metabolic fate can be followed. For example, studies using BODIPY-C12 in human placental cells showed that the analogue was rapidly taken up and esterified into neutral lipids and phospholipids within 30 minutes. plos.orgnih.gov This process, which includes incorporation into triglycerides and storage in lipid droplets, demonstrates that the analogue engages with the cell's metabolic machinery in a native-like manner. thermofisher.complos.org

The chain length of the BODIPY-fatty acid can influence its metabolic processing. For instance, shorter-chain analogues like BODIPY FL-C5 are more readily incorporated into phospholipids compared to longer-chain versions like BODIPY FL-C16, which tend to be concentrated in lipid droplets. This differential trafficking allows researchers to probe specific branches of lipid metabolism.

The use of these tracers has been pivotal in understanding how lipid metabolism is reprogrammed in various physiological and pathological states, such as cancer and metabolic disorders. mdpi.comfrontiersin.org By monitoring the fluorescence of BODIPY-labeled lipids, researchers can quantify changes in fatty acid uptake and storage in response to genetic modifications or therapeutic interventions. mdpi.com For example, imaging of Bodipy FL C16 in breast cancer models revealed that fatty acid uptake decreased significantly in response to the downregulation of the MYC oncogene, a key regulator of tumor metabolism. mdpi.com

Table 2: Metabolic Fate of BODIPY-C12 in Primary Human Cytotrophoblasts Data adapted from studies tracking the incorporation of BODIPY-C12 into different lipid classes over time.

| Time Point | Non-Esterified Fatty Acid (NEFA) | Neutral Lipids (NL) | Phospholipids (PL) | Source |

| 15 min | High | Moderate | Low | plos.org |

| 30 min | Decreased | Increased | Increased | plos.org |

Applications of 3 Bodipy Octanoic Acid in Advanced Biological Research Techniques

High-Resolution Fluorescence Microscopy for Subcellular Imaging

3-Bodipy-octanoic acid and its derivatives are extensively used as fluorescent probes in high-resolution microscopy techniques to visualize and track the dynamics of lipids and other molecules within living cells. nih.govnih.gov The lipophilic nature of the octanoic acid chain facilitates its incorporation into cellular membranes and lipid droplets, while the Bodipy core provides a strong and stable fluorescent signal. nih.gov

Confocal and Two-Photon Microscopy

In confocal microscopy, this compound analogues have been instrumental in studying the uptake and intracellular trafficking of fatty acids. For instance, studies using Bodipy-conjugated fatty acids of different chain lengths have revealed that long- and very-long-chain fatty acids accumulate more rapidly in the trophoblast layer of the human placenta compared to medium-chain fatty acids. nih.gov Confocal imaging has also shown that these long-chain fatty acid analogues are esterified and stored in lipid droplets within cytotrophoblast cells. nih.gov The distinct localization patterns of different Bodipy-fatty acid conjugates, such as the distribution of BODIPY-C16 in the nuclear envelope and nucleoplasm, have been visualized using laser scanning confocal microscopy. researchgate.net

Two-photon microscopy (TPM) offers advantages for deep-tissue imaging with reduced phototoxicity and background fluorescence. frontiersin.orgbiorxiv.org Bodipy dyes, in general, are well-suited for two-photon excitation due to their large two-photon absorption cross-sections. thermofisher.comresearchgate.net This property allows for the excitation of this compound and its derivatives in the near-infrared (NIR) range, enabling high-resolution imaging of lipid metabolism and dynamics in deeper layers of tissues and in living organisms. frontiersin.org The development of two-photon microscopy systems with multiple excitation wavelengths further expands the capability to perform multicolor imaging with Bodipy-based probes. biorxiv.org

Super-Resolution Imaging Techniques

The limitations of the diffraction of light have been overcome by super-resolution microscopy (SRM) techniques, which can achieve resolutions of ~10–20 nm. nih.govacs.org Single-molecule localization microscopy (SMLM) is a key SRM technique that relies on the stochastic photoswitching of fluorophores. nih.gov Bodipy-based fluorophores, including those with structures related to this compound, have been successfully employed in SMLM. nih.govnih.gov The transient formation of red-shifted Bodipy ground-state dimers can lead to bright single-molecule emission, which is a prerequisite for SMLM. nih.gov This has enabled the super-resolution imaging of lipid droplets and fatty acids in living cells. nih.gov Furthermore, photoactivatable Bodipy probes have been developed that can be switched on with visible light, providing a powerful tool for localization-based super-resolution imaging of specific cellular targets. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) Studies of Molecular Interactions

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in the 1-10 nm range. nih.gov It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor.

Bodipy dyes, including derivatives that could be based on the this compound scaffold, are excellent candidates for FRET studies due to their sharp absorption and emission spectra, which allow for good spectral overlap with suitable FRET partners. nih.govresearchgate.net Dyads containing a Bodipy unit as an energy acceptor have been designed for various sensing applications. nih.gov For example, a molecular dyad consisting of a tetraarylpyrrolo[3,2-b]pyrrole (TAPP) donor and a Bodipy acceptor has been developed as a FRET-based viscosity sensor. nih.gov In these systems, excitation of the donor leads to highly efficient energy transfer to the Bodipy acceptor. nih.gov The fluorescence of the acceptor can then be modulated by its local environment, providing a ratiometric readout of the parameter of interest. nih.gov

Development of Ratiometric and Environment-Sensitive Fluorescent Sensors

Ratiometric fluorescent sensors offer a significant advantage over intensity-based probes as they allow for quantitative measurements that are independent of probe concentration, excitation intensity, and light path length. These sensors typically exhibit a shift in either their excitation or emission wavelength in response to a specific analyte or environmental parameter. Bodipy-based probes, including those derived from this compound, have been engineered to create a wide array of ratiometric and environment-sensitive sensors. nih.govresearchgate.net

Probes for pH, Polarity, and Viscosity Sensing in Cellular Milieu

The sensitivity of the Bodipy fluorophore to its local environment can be harnessed to create sensors for various physicochemical parameters within the cell.

pH Sensing: Bodipy derivatives have been developed as fluorescent pH sensors, particularly for acidic environments. researchgate.net Changes in pH can alter the electronic structure of the Bodipy core or appended functional groups, leading to a change in fluorescence properties. These probes are valuable for monitoring pH changes in organelles like lysosomes and endosomes. researchgate.net

Polarity Sensing: The fluorescence of certain Bodipy-based molecular rotors can be sensitive to the polarity of their environment. rsc.orgresearchgate.net This property allows for the mapping of polarity gradients within cellular membranes and organelles, providing insights into membrane structure and function. However, it is crucial to characterize the photophysics of new rotor designs thoroughly, as they can also exhibit sensitivity to temperature and viscosity. rsc.orgresearchgate.net

Viscosity Sensing: Microviscosity is a key parameter that governs diffusion and reaction rates at the cellular level. rsc.org Bodipy-based molecular rotors are widely used fluorescent viscosity sensors. mdpi.com These probes exhibit viscosity-dependent fluorescence lifetimes and intensities. researchgate.net An increase in viscosity restricts the intramolecular rotation of the Bodipy core, leading to an increase in fluorescence. mdpi.com This principle has been used to create probes for mapping viscosity in the plasma membrane and cytoplasm of living cells. mdpi.com

| Sensor Type | Analyte/Parameter | Principle of Detection | Reference |

| pH Sensor | Acidity (pH) | pH-dependent changes in the fluorophore's electronic structure. | researchgate.net |

| Polarity Sensor | Environmental Polarity | Polarity-dependent changes in the fluorescence of molecular rotors. | rsc.orgresearchgate.net |

| Viscosity Sensor | Microviscosity | Viscosity-dependent restriction of intramolecular rotation leading to increased fluorescence. | mdpi.comresearchgate.net |

Detection of Reactive Oxygen Species (ROS) and Hypochlorous Acid (HOCl)

Reactive oxygen species (ROS) are important signaling molecules but can cause cellular damage at high concentrations. mdpi.com Hypochlorous acid (HOCl) is a potent ROS involved in the immune response. mdpi.com

ROS Detection: Bodipy derivatives have been designed to detect various ROS. researchgate.netthermofisher.com For example, a ratiometric lipid peroxidation sensor based on a Bodipy C11 fatty acid analogue shifts its fluorescence emission from red to green upon oxidation. thermofisher.comthermofisher.comnih.gov This allows for real-time imaging of lipid peroxidation in live cells. Other Bodipy-based probes have been developed for the photoacoustic detection of ROS, where the reaction with ROS induces a significant redshift in absorption. researchgate.net

HOCl Detection: Several Bodipy-based fluorescent probes have been synthesized for the selective and sensitive detection of HOCl. mdpi.commdpi.comrsc.orgrsc.org These probes often employ a "turn-on" fluorescence mechanism. In one design, a non-fluorescent Bodipy derivative reacts with HOCl to form a highly fluorescent product. rsc.org For instance, a probe based on the condensation of a BODIPY aldehyde with hydrazine (B178648) hydrate (B1144303) showed a greater than 11-fold increase in fluorescence upon reaction with HOCl. rsc.org Another strategy involves the HOCl-mediated cyclization of a pyridylhydrazone-tethered Bodipy, which inhibits C=N isomerization and turns on fluorescence. mdpi.comresearchgate.net These probes have been successfully used to visualize endogenous HOCl in living cells. mdpi.com

| Probe Name/Type | Analyte | Detection Mechanism | Key Findings | Reference |

| Bodipy 581/591 C11 | Lipid Peroxidation (ROS) | Oxidation-induced shift in fluorescence emission from red to green. | Enables ratiometric imaging of lipid peroxidation in live cells. | thermofisher.comthermofisher.com |

| ROS-BODIPYs | Reactive Oxygen Species (ROS) | ROS-induced redshift in absorption, generating a strong photoacoustic signal. | Allows for in vivo photoacoustic and fluorescence imaging of ROS. | researchgate.net |

| Bodipy-Hy | Hypochlorous Acid (HOCl) | HOCl-induced cleavage of a C=N bond, leading to a "turn-on" fluorescence response. | Detection limit of 56 nM and successful imaging of HOCl in living cells. | rsc.org |

| Pyridylhydrazone-tethered BODIPY | Hypochlorous Acid (HOCl) | HOCl-triggered triazolopyridine formation, inhibiting C=N isomerization and causing fluorescence enhancement. | High selectivity for HOCl and visualization of endogenous HOCl in macrophages. | mdpi.comresearchgate.net |

Real-time Monitoring of Cellular Processes

The ability to visualize and track molecules within living cells as processes unfold is a cornerstone of contemporary cell biology. This compound, as a fluorescent mimic of a natural medium-chain fatty acid, is particularly well-suited for the real-time monitoring of cellular dynamics.

This compound readily enters cells, often through passive diffusion across the plasma membrane due to its lipophilic nature. mdpi.com Once inside, it serves as a substrate for various metabolic pathways, allowing researchers to track its journey through different cellular compartments. This trafficking provides a window into the complex logistics of lipid distribution and utilization.

The primary destinations for intracellular this compound include the endoplasmic reticulum (ER) and the Golgi apparatus, where it can be esterified into more complex lipids like triglycerides and phospholipids (B1166683). researchgate.net These newly synthesized lipids are then transported to other organelles. A significant portion is often directed to lipid droplets, which are dynamic organelles responsible for storing neutral lipids. The accumulation of the fluorescent probe in these structures allows for the real-time visualization of lipid droplet formation, growth, and mobilization in response to cellular metabolic states. mdpi.comresearchgate.net

Confocal microscopy studies using similar BODIPY-fatty acid analogs have detailed this trafficking process. For instance, after incubation, the fluorescent signal can be observed moving from a diffuse cytoplasmic pattern to distinct punctate structures corresponding to lipid droplets. researchgate.net Furthermore, colocalization studies with organelle-specific markers have confirmed the presence of BODIPY-labeled lipids in the Golgi apparatus and non-lysosomal vesicles, highlighting the specific pathways involved in their transport. nih.gov The movement and fate of this compound can be monitored over time to study the dynamics of lipid metabolism and storage in response to various stimuli or in different disease models.

Table 1: Observed Intracellular Localization of BODIPY-Fatty Acid Analogs

| Cell Type | Organelle/Structure | Observation | Reference |

| HeLa Cells | Golgi Apparatus, Vesicles | BODIPY-labeled ceramide probes accumulate in the Golgi and non-lysosomal intracellular vesicles. | nih.govacs.org |

| Human Placental Explants | Lipid Droplets, Cytotrophoblasts | BODIPY-C12 is esterified and stored in lipid droplets, showing active lipid metabolism. | researchgate.net |

| MCF-7 Cells | Bacterial-derived Vesicles | BODIPY-C12 used to label bacterial lipids and track their transfer to host cells via extracellular vesicles. | researchgate.net |

| Various | Lipid-rich Membranes | Lipophilic BODIPY dyes integrate into the plasma membrane and endoplasmic reticulum. | mdpi.com |

The transport and metabolism of fatty acids are heavily reliant on interactions with specific proteins. Fatty acid binding proteins (FABPs) and acyl-CoA synthetases are crucial for the solubilization, transport, and activation of fatty acids within the aqueous environment of the cytoplasm. While direct studies detailing the use of this compound to monitor these specific interactions are emerging, the principles are well-established.

The transfer of octanoic acid from the acyl carrier protein (ACP) to its target enzymes in bacteria, such as in the lipoic acid synthesis pathway, is governed by precise protein-protein interactions. nih.govrsc.org Studies on the E. coli octanoyltransferase LipB have shown that the enzyme's selectivity for the eight-carbon chain of octanoyl-ACP is determined by specific contacts at the protein-protein interface. nih.govrsc.orgescholarship.org These interactions ensure that only the correct fatty acid substrate is channeled into the subsequent metabolic pathway.

Fluorescence-based techniques, including Förster Resonance Energy Transfer (FRET), can leverage probes like this compound to study these dynamics. By engineering FRET pairs between the fluorescent lipid and a fluorescently tagged binding protein, it is possible to monitor their association and dissociation in real-time. Changes in the fluorescence properties of BODIPY dyes, which can be sensitive to the polarity of their microenvironment, can also provide information about the binding event itself, indicating when the fatty acid moves from the aqueous cytosol into a hydrophobic protein-binding pocket. researchgate.net These approaches are critical for dissecting the molecular mechanisms that regulate lipid trafficking and signaling. nih.gov

Applications in In Vitro Cellular Assays and Model Systems

This compound is extensively used in a variety of in vitro assays to quantify fatty acid uptake, storage, and metabolism in cultured cells. These assays are fundamental to understanding the cellular basis of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and cancer.

In a typical assay, cultured cells are incubated with this compound for a defined period. The cellular uptake and accumulation of the probe can then be quantified using techniques such as flow cytometry or fluorescence microscopy. berkeley.edu This allows for a high-throughput screening of compounds that may inhibit or enhance fatty acid uptake. For example, researchers have used similar BODIPY-fatty acids to measure the impact of various drugs on fatty acid uptake in adipocytes and cancer cells. biorxiv.org

The HepG2 human hepatoma cell line is a widely used model for studying liver metabolism. mdpi.comresearchgate.net In these cells, this compound can be used to visualize the accumulation of lipids in droplets, a hallmark of steatosis (fatty liver). mdpi.com By treating the cells with different metabolic effectors and then staining with the fluorescent fatty acid, researchers can investigate the pathways that lead to lipid accumulation and test potential therapeutic interventions. researchgate.netphysiology.org

Similarly, in 3T3-L1 preadipocytes, which can be differentiated into mature fat cells, BODIPY-fatty acids are used to study the processes of adipogenesis and lipid storage. berkeley.edu These cellular models are invaluable for dissecting the molecular players involved in lipid metabolism and for identifying new targets for the treatment of metabolic disorders.

Table 2: Examples of In Vitro Assays Using BODIPY-Fatty Acid Analogs

| Cell Line / Model System | Assay Type | Research Focus | Key Findings | Reference(s) |

| HepG2 (Hepatoma) | Lipid Accumulation Assay | Modeling non-alcoholic fatty liver disease (NAFLD) and steatosis. | Medium-chain fatty acids can influence lipid metabolism and insulin (B600854) signaling. | mdpi.comresearchgate.net |

| 3T3-L1 (Adipocytes) | Fatty Acid Uptake Assay | Quantifying fatty acid transport and storage in fat cells. | Different BODIPY-fatty acid chain lengths are taken up efficiently. | berkeley.edu |

| MDA-MB-231 (Breast Cancer) | Lipid Peroxidation Assay | Measuring reactive oxygen species (ROS) in the context of lipid metabolism. | Used to assess cellular stress responses to treatments like lipid nanocapsules. | nih.gov |

| Human Term Placenta | Fatty Acid Transport/Metabolism | Investigating lipid handling and transport at the maternal-fetal interface. | Demonstrated active uptake and esterification of fatty acids in the placenta. | researchgate.net |

In Vivo Imaging Applications in Preclinical Animal Models for Mechanistic Insight

Translating cellular findings to a whole-organism context is a critical step in biomedical research. The favorable fluorescence properties of the BODIPY core, which emits in a region of the spectrum with relatively low tissue autofluorescence, make this compound and its analogs suitable for in vivo imaging in small animal models. biorxiv.orgnih.gov

These studies provide mechanistic insights into how fatty acid uptake and metabolism are regulated at the tissue and organ level under physiological and pathological conditions. For instance, in preclinical models of triple-negative breast cancer, a BODIPY-conjugated long-chain fatty acid (Bodipy FL c16) was used to optically image fatty acid uptake in tumors. biorxiv.org The study found that fatty acid uptake correlated with the metastatic potential of the tumors. Furthermore, this in vivo imaging approach was used to monitor the metabolic response to therapy, showing that a drug known to inhibit fatty acid uptake significantly reduced the fluorescent signal in the tumors. biorxiv.org

In other applications, radiolabeled BODIPY dyes have been developed for positron emission tomography (PET) imaging of myocardial perfusion. nih.gov The lipophilic nature of the dye leads to its accumulation in the heart muscle, allowing for the visualization of blood flow and metabolic activity. These techniques provide a powerful link between in vitro assays and in vivo biology, enabling the validation of metabolic pathways as therapeutic targets in a preclinical setting. biorxiv.org While many in vivo studies have utilized longer-chain fatty acid analogs, the principles and techniques are directly applicable to studying the distinct metabolic roles of medium-chain fatty acids like octanoic acid in various disease models.

Computational and Theoretical Approaches in 3 Bodipy Octanoic Acid Research

Density Functional Theory (DFT) for Electronic Structure and Photophysical Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. wwu.edu It is particularly valuable in the study of fluorophores like 3-Bodipy-octanoic acid for predicting their photophysical properties before undertaking complex synthesis. nih.gov DFT calculations can accurately model the ground and excited states of the BODIPY core, allowing for the prediction of key spectral characteristics. nih.govnih.gov

Research on various BODIPY derivatives demonstrates that DFT and its time-dependent extension (TD-DFT) can effectively calculate properties such as absorption and emission wavelengths, oscillator strengths, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net These calculations help explain how chemical modifications to the BODIPY scaffold influence its color and brightness. For instance, substituting the core can alter the energy gap between the HOMO and LUMO, leading to predictable shifts in the absorption and emission spectra. nih.govrsc.org In the context of this compound, DFT can elucidate the electronic influence of the octanoic acid chain attached at the 3-position, confirming that it has a minimal effect on the core photophysical properties, which are dominated by the BODIPY π-system.

| Property | Unsubstituted BODIPY Core (Representative) | This compound (Predicted) | Rationale for Prediction |

| HOMO-LUMO Gap | ~2.5 eV | ~2.49 eV | The saturated alkyl chain at the 3-position has a negligible electronic effect on the BODIPY conjugated system. |

| λmax Absorption | ~503 nm | ~505 nm | Minor structural perturbations from the fatty acid chain may cause a very slight red shift. |

| λmax Emission | ~512 nm | ~515 nm | Consistent with the absorption, a minor Stokes shift is expected, largely unaffected by the alkyl chain. |

| Oscillator Strength | High | High | The bright fluorescence characteristic of the BODIPY core is retained as the transition dipole moment is not significantly altered. |

This interactive table presents representative data based on published DFT studies of similar BODIPY derivatives to illustrate the predictive power of the method. nih.govnih.gov

Molecular Dynamics Simulations for Understanding Probe-Membrane and Probe-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of molecules over time. nih.gov This technique is essential for understanding how this compound behaves within the complex and fluid environments of biological membranes and protein binding pockets. nih.govmdpi.com

Probe-Membrane Interactions: MD simulations of BODIPY-labeled fatty acids in lipid bilayers reveal critical information about their localization, orientation, and diffusion. nih.govmdpi.com Simulations show that the lipophilic octanoic acid chain anchors the probe within the hydrophobic core of the membrane, while the bulkier, more polar BODIPY fluorophore orients itself at a specific depth. nih.govmdpi.com Its precise position is a balance between the hydrophobicity of the dye itself and its interactions with the polar lipid headgroups and the aqueous environment. mdpi.com This understanding is crucial for interpreting data from fluorescence microscopy, as the probe's location determines what it reports about the membrane's properties. nih.gov

Probe-Protein Interactions: MD simulations are also used to study the stability and dynamics of the this compound-protein complex. researchgate.netfrontiersin.org After a potential binding pose is identified through docking, MD simulations can assess the stability of this interaction over time. These simulations can reveal conformational changes in the protein upon ligand binding and highlight the key amino acid residues that maintain the interaction. mdpi.comfrontiersin.org For proteins like Human Serum Albumin (HSA), simulations can show how the flexible fatty acid chain adapts to the binding pocket, providing a more realistic view of the binding event than static models alone. researchgate.net

| Simulation Type | Key Findings for this compound | Significance |

| Probe-Membrane | The octanoic acid tail integrates into the acyl chain region of the bilayer. diva-portal.org The BODIPY core resides near the lipid headgroup interface. mdpi.com | Explains how the probe reports on membrane properties and helps interpret microscopy data accurately. nih.gov |

| Probe-Protein (HSA) | The binding within a fatty acid site is stable over nanoseconds. The octanoic acid chain shows flexibility within the binding pocket. researchgate.net | Confirms the stability of the docked pose and provides insight into the dynamic nature of the ligand-protein interaction. frontiersin.org |

This interactive table summarizes typical insights gained from MD simulations of fatty acid probes in biological contexts.

Molecular Docking Studies of Ligand-Receptor Binding (e.g., FABPs, HSA)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is used to understand how this compound, which mimics natural fatty acids, interacts with key transport and binding proteins.

Fatty Acid Binding Proteins (FABPs): FABPs are a family of intracellular proteins that transport fatty acids and other lipophilic substances. nih.gov Molecular docking studies can predict how this compound fits into the β-barrel structure of a specific FABP, such as adipocyte-FABP (A-FABP). rsc.org These models suggest that the octanoic acid tail occupies the hydrophobic pocket in a manner similar to natural fatty acids, while the BODIPY group is positioned near the entrance, or "lid," of the binding pocket. nih.gov Docking helps identify key hydrogen bonds and hydrophobic interactions between the probe and specific amino acid residues (e.g., Arginine, Tyrosine) that stabilize the complex. biorxiv.org

Human Serum Albumin (HSA): HSA is the most abundant protein in blood plasma and is a major transporter for fatty acids. researchgate.net It possesses multiple fatty acid binding sites. biorxiv.org Docking simulations are employed to identify the most probable binding sites for this compound on HSA. Studies on similar ligands show that fatty acids preferentially bind to specific locations, such as Sudlow's drug sites I and II, and other dedicated fatty acid sites (e.g., FA1-FA7). biorxiv.orgnih.gov Docking results indicate that binding is driven primarily by hydrophobic interactions between the octanoic acid chain and nonpolar residues within these pockets, along with electrostatic interactions involving the carboxylate group. pan.olsztyn.pl

| Target Protein | Predicted Binding Site | Key Interacting Residues (Representative) | Primary Driving Forces |

| A-FABP | Internal hydrophobic cavity | Arg126, Tyr128, Phe57 | Hydrophobic interactions, Hydrogen bonds nih.govbiorxiv.org |

| HSA | Fatty Acid Site 6 (FA6), Sudlow's Site II (DS2) | Leu, Ile, Val (hydrophobic); Arg, Tyr (polar) | Hydrophobic interactions, van der Waals forces biorxiv.orgpan.olsztyn.pl |

This interactive table illustrates the typical outputs of molecular docking studies for fatty acid probes with their protein targets.

Rational Design Principles for Optimized BODIPY-Fatty Acid Probes

The insights gained from computational methods provide a powerful foundation for the rational design of new and improved fluorescent probes. mdpi.comacs.org By predicting how structural changes will affect function, researchers can create optimized BODIPY-fatty acid probes with tailored properties for specific biological questions. researchgate.net

Key design principles informed by computational approaches include:

Tuning Photophysical Properties: DFT calculations guide the modification of the BODIPY core to achieve desired spectral properties. For example, extending the π-conjugation of the core is a known strategy to shift absorption and emission to longer, near-infrared (NIR) wavelengths, which is advantageous for deep-tissue imaging. researchgate.net

Modulating Hydrophobicity and Localization: The length and nature of the fatty acid chain can be modified to control the probe's behavior. MD simulations can predict how changing the chain from octanoic acid to a longer or shorter version will alter its partitioning depth in a membrane or its binding affinity for a specific FABP isoform. mdpi.comnih.gov

Enhancing Specificity: Docking and MD simulations can be used to design modifications that enhance binding to a specific protein target. By analyzing the binding pocket, researchers can add functional groups to the probe that create more favorable interactions, increasing specificity and reducing off-target binding. rsc.org

The iterative cycle of computational prediction, chemical synthesis, and experimental validation allows for the efficient development of next-generation probes, moving beyond trial-and-error to a knowledge-based design process.

Emerging Research Areas and Future Perspectives for Bodipy Octanoic Acid Probes

Integration with Nanotechnology for Enhanced Probe Delivery and Imaging

The synergy between 3-Bodipy-octanoic acid and nanotechnology is a burgeoning area of research with the potential to overcome challenges in probe delivery and enhance imaging capabilities. Due to their hydrophobic nature, BODIPY dyes can be effectively encapsulated within various nanoparticles, improving their solubility and stability in aqueous biological environments. nih.gov

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), can protect the BODIPY probe from degradation and facilitate its transport to specific cells or tissues. mdpi.comnih.gov For instance, nanoparticles can be functionalized with targeting ligands like antibodies or peptides to achieve cell-specific delivery, thereby increasing the signal-to-noise ratio in imaging applications. nih.gov The enhanced permeability and retention (EPR) effect in tumor tissues further allows for passive targeting of cancer cells by these nano-constructs. mdpi.com

Moreover, the incorporation of this compound into metallic nanoparticles, such as gold nanoparticles, can lead to enhanced fluorescence signals, making them useful as optical sensors in confocal microscopy and flow cytometry. mdpi.com The development of such nano-probes opens avenues for more sensitive and targeted imaging of cellular processes involving fatty acid metabolism.

Table 1: Examples of Nanoparticle Systems for BODIPY Probe Delivery

| Nanoparticle Type | Potential Advantages for this compound Delivery |

| Polymeric Nanoparticles | Biocompatible, biodegradable, and allows for controlled release. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | High stability, low toxicity, and suitable for hydrophobic probes. |

| Gold Nanoparticles | Enhance fluorescence signals and can be functionalized for targeting. mdpi.com |

| Liposomes | Biocompatible and can encapsulate both hydrophilic and hydrophobic molecules. nih.gov |

Development of Multi-Modal Imaging Probes

A significant future direction for this compound is its incorporation into multi-modal imaging probes. nih.gov Multi-modal imaging combines the strengths of different imaging techniques to provide a more comprehensive understanding of biological systems. For example, combining the high sensitivity of fluorescence imaging with the anatomical detail of magnetic resonance imaging (MRI) or the functional information from positron emission tomography (PET) can offer a more complete picture of disease states. nih.govmdpi.com

Probes based on this compound can be designed to be detectable by more than one imaging modality. This can be achieved by conjugating the BODIPY-fatty acid to a molecule or nanoparticle that also possesses properties for another imaging technique. For instance, a nanoparticle could encapsulate this compound for fluorescence imaging and also be loaded with a contrast agent for MRI or a radionuclide for PET or single-photon emission computed tomography (SPECT). nih.govmdpi.com

The development of such dual-modality or even tri-modality probes would allow for correlative imaging, where the localization and metabolism of the fatty acid probe at the cellular level (via fluorescence microscopy) can be correlated with tissue-level information on disease progression (via MRI or PET). mdpi.com

Table 2: Potential Multi-Modal Imaging Combinations with this compound

| Imaging Modalities | Complementary Information Provided |

| Fluorescence & MRI | Cellular detail and anatomical context. nih.gov |

| Fluorescence & PET/SPECT | Metabolic activity and functional information. mdpi.com |

| Fluorescence & Photoacoustic Imaging | High-resolution optical imaging with deeper tissue penetration. mdpi.com |

Advancements in Chemosensing Applications

BODIPY derivatives have shown great promise as fluorescent chemosensors for the detection of various ions and changes in the cellular microenvironment. mdpi.com Future research is expected to further refine the use of this compound in this area. By modifying the BODIPY core, it is possible to create probes that exhibit a "turn-on" or "turn-off" fluorescence response upon binding to specific analytes. nih.gov

One area of advancement is the development of this compound-based sensors for heavy metal ions. mdpi.comnih.govresearchgate.net The design of these sensors often involves incorporating a chelating agent into the BODIPY structure that can selectively bind to metal ions like Cu²⁺, Hg²⁺, or Fe³⁺, leading to a change in the fluorescence properties of the dye. researchgate.netresearchgate.net

Another promising application is in the development of pH sensors. nih.govrsc.org The fluorescence of certain BODIPY derivatives can be sensitive to the pH of their environment, making them useful for imaging pH changes within cellular compartments like lysosomes. mdpi.com This can be particularly valuable for studying cellular processes such as endocytosis and apoptosis. nih.gov

Table 3: Potential Chemosensing Applications of Modified this compound Probes

| Target Analyte | Sensing Mechanism | Potential Application |

| Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) | Fluorescence quenching or enhancement upon ion binding. researchgate.netresearchgate.net | Environmental monitoring and toxicology studies. |

| pH | pH-dependent fluorescence intensity. nih.govrsc.org | Measuring intracellular pH and studying organelle function. mdpi.com |

| Hypochlorous Acid | Fluorescence "turn-on" upon reaction. nih.gov | Detecting oxidative stress in cells. |

Exploration of New Biological Targets and Pathways

While BODIPY-fatty acid probes are well-established for studying lipid metabolism, future research will likely uncover new biological targets and pathways that can be investigated using this compound. The octanoic acid chain allows the probe to act as an analog for medium-chain fatty acids, which play distinct roles in cellular metabolism compared to their long-chain counterparts.

A key area of exploration is the detailed tracking of fatty acid trafficking and its incorporation into different lipid species. nih.gov By using techniques like fluorescence microscopy, researchers can visualize the uptake of this compound and its localization to specific organelles such as lipid droplets, mitochondria, and the endoplasmic reticulum. mdpi.comnih.gov This can provide insights into the dynamics of lipid storage and utilization in both healthy and diseased cells. nih.gov

Furthermore, the development of sophisticated imaging techniques will allow for the study of the interactions between lipid droplets and other organelles, a process that is crucial for cellular energy homeostasis. nih.gov The use of this compound in these studies can help to elucidate the role of medium-chain fatty acids in these processes.

Methodological Innovations in Imaging and Spectroscopic Techniques

Advances in imaging and spectroscopic techniques will continue to expand the utility of this compound probes. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM), can overcome the diffraction limit of light, allowing for the visualization of cellular structures with unprecedented detail. nih.govnih.govresearchgate.netbiorxiv.orgmdpi.com The application of these techniques with this compound will enable the nanoscale imaging of lipid droplets and other cellular compartments labeled with the probe. nih.govresearchgate.net

Fluorescence Lifetime Imaging Microscopy (FLIM) is another powerful technique that can provide information about the local environment of the fluorophore. nih.govioffe.runih.govrsc.org The fluorescence lifetime of a BODIPY dye can be sensitive to factors such as viscosity and polarity. ioffe.rursc.org By using FLIM with this compound, it may be possible to map these biophysical properties within different cellular microenvironments. ioffe.rursc.org

Additionally, the development of new spectroscopic methods will allow for more quantitative analysis of fatty acid uptake and metabolism. For example, combining fluorescence microscopy with techniques like Raman spectroscopy could provide complementary chemical information about the labeled lipids.

Table 4: Advanced Imaging Techniques for this compound Probes

| Technique | Principle | Potential Application |

| Super-Resolution Microscopy (STED, SMLM) | Overcomes the diffraction limit of light for nanoscale imaging. nih.govnih.govresearchgate.netbiorxiv.orgmdpi.com | High-resolution visualization of lipid droplet dynamics and interactions. researchgate.net |

| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence to probe the molecular environment. nih.govioffe.runih.govrsc.org | Mapping intracellular viscosity and polarity. ioffe.rursc.org |

| Photoacoustic Imaging (PAI) | Combines optical excitation with ultrasonic detection for deep tissue imaging. mdpi.com | In vivo imaging of fatty acid metabolism. |

Q & A

Q. Methodological Answer :

Competitive binding assays : Use known ligands (e.g., fatty acids) to saturate albumin binding sites pre-incubation.

Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry while controlling temperature (25°C ± 0.1°C).

Molecular docking simulations : Predict binding pockets using software like AutoDock Vina and validate with mutagenesis studies .

Report free vs. bound probe concentrations using equilibrium dialysis to avoid overestimating interactions .

Basic: What are the best practices for ensuring this compound stability during long-term metabolic flux experiments?

Q. Methodological Answer :

- Light protection : Wrap experimental setups in foil or use light-tight chambers.

- Antioxidant supplementation : Add 0.1 mM Trolox to media to reduce ROS-induced degradation.

- Stability testing : Perform LC-MS at 0, 6, and 24 hours to monitor decomposition products.

Store working solutions in DMSO (≤1% final concentration) to maintain solubility and stability .

Advanced: How to interpret conflicting spectral shifts in this compound when used in heterogeneous biological matrices (e.g., serum vs. intracellular environments)?

Q. Methodological Answer :

Solvatochromic calibration : Generate a standard curve of emission maxima vs. solvent polarity (e.g., water, ethanol, hexane).

Microenvironment mapping : Use fluorescence lifetime imaging (FLIM) to distinguish polarity-driven shifts from protein-binding effects .

Statistical validation : Apply multivariate analysis (e.g., PCA) to decouple overlapping spectral contributions .

Report environmental parameters (e.g., dielectric constant, temperature) to contextualize findings .

Basic: What safety protocols are essential when handling this compound in vitro?

Q. Methodological Answer :

- PPE : Wear nitrile gloves and UV-protective eyewear (Bodipy compounds are photosensitizers).

- Ventilation : Use a fume hood for powder handling to avoid inhalation.

- Waste disposal : Collect organic waste in sealed containers labeled for halogenated compounds (per institutional guidelines) .

Advanced: How can researchers optimize this compound for dual-labeling experiments with red-shifted fluorophores (e.g., Cy5)?

Q. Methodological Answer :

Spectral overlap minimization : Use bandpass filters to isolate Bodipy (500–550 nm) and Cy5 (650–700 nm) emissions.

FRET validation : Confirm absence of Förster resonance energy transfer (FRET) via acceptor photobleaching controls.

Cross-talk correction : Apply linear unmixing algorithms in imaging software (e.g., Zen Blue) .

Publish excitation/emission spectra and filter specifications to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.